Cas no 20739-59-7 (4-Hexyn-3-ol)
4-Hexyn-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 4-Hexyn-3-ol
- Ethyl 1-propynyl carbinol
- hex-4-yn-3-ol
- 4-Hydroxy-2-hexin
- Hex-4-in-3-ol
- rac-4-hexyn-3-ol
- 4-Hexyn-3-ol, 97%
- 1-Pentyn-3-ol, methyl-
- MFCD00041591
- AKOS015969207
- AS-56423
- 2-BENZOTHIAZOLECARBONITRILE, 4,6-DIHYDROXY-
- CS-0336493
- J-013572
- 20739-59-7
- KARLLBDFLHNKBO-UHFFFAOYSA-N
- FT-0618593
- DTXSID20942953
- DA-08365
-
- MDL: MFCD00041591
- Inchi: 1S/C6H10O/c1-3-5-6(7)4-2/h6-7H,4H2,1-2H3
- InChI Key: KARLLBDFLHNKBO-UHFFFAOYSA-N
- SMILES: OC(C#CC)CC
- BRN: 1739392
Computed Properties
- Exact Mass: 98.07320
- Monoisotopic Mass: 98.073
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 93.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.1
- Topological Polar Surface Area: 20.2A^2
Experimental Properties
- Color/Form: {"from":"zh","to":"en","trans_result":[{"src":"\u65e0\u8272\u6db2\u4f53","dst":"colorless liquid "},{"src":"2.\u00a0\u5bc6\u5ea6\uff08g\/mL,25\/4\u2103\uff09","dst":"2. density (g\/ml, 25\/4 \u2103)"}]}
- Density: 0,894 g/cm3
- Melting Point: -34°C (estimate)
- Boiling Point: 95°C 105mm
- Flash Point: 94-95°C/105mm
- Refractive Index: 1.4500
- PSA: 20.23000
- LogP: 0.78060
- Vapor Pressure: 1.6±0.6 mmHg at 25°C
4-Hexyn-3-ol Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 1987
- Hazard Category Code: 10-50/53-22
- Safety Instruction: S23-S24/25
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:III
- Safety Term:S23;S24/25
- Packing Group:III
- Packing Group:III
- Risk Phrases:R10
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Hexyn-3-ol Customs Data
- HS CODE:2905290000
- Customs Data:
China Customs Code:
2905290000Overview:
2905290000 Other unsaturated monohydric alcohols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905290000 unsaturated monohydric alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
4-Hexyn-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-NY723-1g |
4-Hexyn-3-ol |
20739-59-7 | 95% | 1g |
¥350.0 | 2022-07-29 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L09727-5g |
4-Hexyn-3-ol, 95% |
20739-59-7 | 95% | 5g |
¥774.00 | 2023-04-12 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L09727-25g |
4-Hexyn-3-ol, 95% |
20739-59-7 | 95% | 25g |
¥2967.00 | 2023-04-12 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-226667-1g |
4-Hexyn-3-ol, |
20739-59-7 | 1g |
¥1467.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-226667-1 g |
4-Hexyn-3-ol, |
20739-59-7 | 1g |
¥1,467.00 | 2023-07-11 |
4-Hexyn-3-ol Related Literature
-
Chung Yuan Chen,Kwan-Liang Kuo,Je-Wei Fan J. Environ. Monit. 2012 14 181
-
Hwayoung Yun,Jaehoon Sim,Hongchan An,Jeeyeon Lee,Hun Seok Lee,Young Kee Shin,Seung-Mann Paek,Young-Ger Suh Org. Biomol. Chem. 2014 12 7127
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3. Metal fragment condensation and carbon–carbon bond cleavage in reactions of [Fe3(CO)12] with internal propargyl alcohols. Structures of the “bow tie” acetylide complexes [Fe5(CO)14(C2R)2] (R?=Me or Et)Sabrina Brait,Giuliana Gervasio,Domenica Marabello,Enrico Sappa J. Chem. Soc. Dalton Trans. 2000 989
Additional information on 4-Hexyn-3-ol
Introduction to 4-Hexyn-3-ol (CAS No: 20739-59-7)
4-Hexyn-3-ol, with the chemical name 1-hexyn-3-ol, is a significant compound in the field of organic chemistry and pharmaceutical research. Its molecular formula, C₆H₁₀O, reflects its structure as a hexynol derivative, featuring both an alkyne functional group and a hydroxyl group. This unique combination makes it a versatile intermediate in synthetic chemistry, particularly in the development of bioactive molecules and functional materials.
The compound is characterized by a linear carbon chain with an alkyne (-C≡C-) at the third carbon position and a hydroxyl (-OH) group at the fourth carbon. This arrangement imparts distinct chemical properties, including reactivity in both nucleophilic addition and elimination reactions. The presence of the triple bond enhances its utility in cross-coupling reactions, such as Sonogashira coupling, which is widely employed in pharmaceutical synthesis to construct complex heterocyclic frameworks.
In recent years, 4-Hexyn-3-ol has garnered attention for its potential applications in medicinal chemistry. Its structural features make it a valuable precursor for synthesizing various pharmacophores. For instance, researchers have explored its use in developing antimicrobial agents and anti-inflammatory compounds. The alkyne moiety serves as a handle for further functionalization, allowing the introduction of diverse substituents to tailor biological activity.
One of the most compelling aspects of 4-Hexyn-3-ol is its role in polymer chemistry. The triple bond can undergo polymerization reactions to form conjugated polymers with applications in organic electronics. These polymers exhibit excellent charge transport properties, making them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have demonstrated the synthesis of poly(alkyne-based) materials with tunable optoelectronic properties, underscoring the importance of 4-Hexyn-3-ol as a building block.
The compound's reactivity also extends to its potential use in drug delivery systems. Researchers have investigated its incorporation into lipid nanoparticles for targeted drug delivery. The alkyne group can be selectively modified to attach targeting ligands or therapeutic agents, enhancing the efficacy of treatments for diseases such as cancer. Preliminary studies suggest that 4-Hexyn-3-ol-modified nanoparticles exhibit improved stability and bioavailability compared to conventional formulations.
From an industrial perspective, 4-Hexyn-3-ol is produced through controlled reactions involving acetylene derivatives and hydroxylated precursors. Advances in catalytic processes have enabled more efficient synthesis routes, reducing costs and improving yields. These developments make it more accessible for large-scale applications in both academic research and industrial settings.
The safety profile of 4-Hexyn-3-ol is another critical consideration. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures are essential to prevent unintended reactions. Storage conditions should be controlled to avoid moisture exposure, which can influence its reactivity. As with any chemical intermediate, adherence to good laboratory practices (GLP) ensures safe usage and minimizes risks.
In conclusion, 4-Hexyn-3-ol (CAS No: 20739-59-7) is a multifaceted compound with broad applications across organic synthesis, pharmaceutical development, and materials science. Its unique structural features enable diverse chemical transformations, making it indispensable in modern research laboratories. As scientific understanding progresses, new applications for this compound are likely to emerge, further solidifying its importance in the chemical industry.
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